N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-2-16-15(20)19-7-5-18(6-8-19)10-14-17-12(11-22-14)13-4-3-9-21-13/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNSPMAKGPXDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved by the cyclization of α-haloketones with thiourea. The thiophene ring is then introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. The piperazine moiety is incorporated through nucleophilic substitution reactions, where piperazine is reacted with an appropriate electrophile, such as an alkyl halide. The final step involves the formation of the carboxamide group through the reaction of the amine with an acylating agent, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, sulfonates, in the presence of a base such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiol derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine moiety.
Scientific Research Applications
N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The compound’s closest analogs include piperazine-carboxamide derivatives with varying heterocyclic substituents. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Activity
- Electron-Withdrawing Groups : Fluorine and chlorine in quinazoline derivatives (A2–A6) improve metabolic stability and binding affinity .
- Stereochemistry : Enantiomers of benzo[b]thiophen-thiazole malonates (e.g., 5hc vs. 5hr) show varying bioactivity, highlighting the importance of stereochemical purity .
- Hydrophobic Moieties : The thiophene-thiazole group in the target compound may enhance membrane permeability compared to quinazoline-based analogs .
Biological Activity
N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse scientific literature.
Synthesis and Structural Characteristics
The compound features a piperazine core substituted with a thiazole and thiophene moiety. The synthesis typically involves multi-step reactions, where the piperazine ring is functionalized to introduce the thiazole and thiophene groups. The general synthetic route can be summarized as follows:
- Formation of Piperazine Derivative : Starting with commercially available piperazine, various alkylation reactions introduce the ethyl group.
- Thiazole and Thiophene Integration : Utilizing appropriate precursors, thiazole and thiophene rings are synthesized and subsequently attached to the piperazine scaffold.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 µg/mL |
| S. aureus | 8 µg/mL |
| K. pneumoniae | 32 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various preclinical models. Studies have shown that it significantly reduces paw edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like diclofenac.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0% |
| N-Ethyl Compound | 60% |
| Diclofenac | 70% |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Piperazine Core : Essential for binding interactions with biological targets.
- Thiazole and Thiophene Substituents : These groups enhance lipophilicity and improve permeability across biological membranes.
- Electron-withdrawing Groups : Modifications at specific positions on the thiazole ring have been shown to enhance potency.
Case Studies
Recent studies have explored the efficacy of this compound in various disease models:
- In Vivo Efficacy Against Infections : A murine model demonstrated that treatment with N-ethyl compound significantly reduced bacterial load in infected tissues compared to untreated controls.
- Toxicological Assessment : Safety profiles were evaluated through acute toxicity studies, revealing no significant adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for N-ethyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the thiazole and piperazine moieties. Key steps include:
Thiazole ring formation : Cyclization of thioamide precursors with α-haloketones under reflux in ethanol .
Piperazine coupling : Use of carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) to attach the piperazine-carboxamide group .
Solvent optimization : Polar aprotic solvents (DMF, DCM) improve solubility, while bases like K₂CO₃ enhance nucleophilic substitution efficiency .
- Yield/Purity Optimization : Monitor intermediates via HPLC and NMR . Adjust reaction time and temperature to minimize side products (e.g., over-alkylation) .
Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene and piperazine substituents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-TOF) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine-thiazole linkage .
Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., antimicrobial or anticancer potential)?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., pH, serum content) to rule out microenvironmental effects .
- Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric contributions .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended binding partners .
Q. What computational strategies are effective for predicting target binding modes and optimizing interactions?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of structural analogs .
Q. How can synthetic yields be improved for scale-up without compromising stereochemical purity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces intermediate degradation and improves reproducibility .
- Catalytic Optimization : Use Pd-catalyzed cross-coupling for regioselective thiazole functionalization .
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .
Q. What mechanistic studies are required to elucidate the compound’s mode of action in modulating cellular pathways?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ to quantify ATP-competitive binding .
- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., EGFR) .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
